N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide
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Overview
Description
N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to obtain 4-bromothiophene.
Formation of the Intermediate: The 4-bromothiophene is then reacted with a suitable aldehyde or ketone to form the corresponding bromothiophenylmethyl intermediate.
Amidation: The intermediate is then subjected to amidation with 2-(4-methylphenyl)acetic acid or its derivatives under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The bromothiophene moiety can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminothiophene derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: The compound can be used to study the biological activity of thiophene derivatives and their interactions with biological targets.
Material Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Chemical Biology: The compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromothiophene moiety can enhance the compound’s binding affinity and selectivity towards these targets, while the acetamide group can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar bromophenylthiazole structure and exhibits antimicrobial and antiproliferative activities.
N-(pyridin-2-yl)amides: These compounds share the amide functional group and are used in various synthetic and biological applications.
Uniqueness
N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide is unique due to its specific combination of a bromothiophene moiety and a methylphenylacetamide group. This unique structure can impart distinct biological and chemical properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS/c1-10-2-4-11(5-3-10)6-14(17)16-8-13-7-12(15)9-18-13/h2-5,7,9H,6,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSTVFWCCOGXDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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